molecular formula C10H10N2O3 B130726 2,4-Dimethoxyquinazolin-5-ol CAS No. 155824-63-8

2,4-Dimethoxyquinazolin-5-ol

Cat. No.: B130726
CAS No.: 155824-63-8
M. Wt: 206.2 g/mol
InChI Key: BMPNAFUTJUBDMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethoxyquinazolin-5-ol is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their significant biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 2,4-Dimethoxyquinazolin-5-ol can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxyaniline with formamide under acidic conditions to form the quinazoline ring. The reaction typically requires heating and can be catalyzed by acids such as hydrochloric acid or sulfuric acid . Industrial production methods may involve the use of microwave-assisted reactions or metal-catalyzed reactions to improve yield and efficiency .

Chemical Reactions Analysis

2,4-Dimethoxyquinazolin-5-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinazoline derivatives.

    Substitution: The methoxy groups on the quinazoline ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Mechanism of Action

The mechanism of action of 2,4-Dimethoxyquinazolin-5-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its therapeutic effects. For example, it may inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation . This inhibition can result in the suppression of cancer cell growth and the induction of apoptosis (programmed cell death) .

Comparison with Similar Compounds

2,4-Dimethoxyquinazolin-5-ol can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .

Properties

CAS No.

155824-63-8

Molecular Formula

C10H10N2O3

Molecular Weight

206.2 g/mol

IUPAC Name

2,4-dimethoxyquinazolin-5-ol

InChI

InChI=1S/C10H10N2O3/c1-14-9-8-6(4-3-5-7(8)13)11-10(12-9)15-2/h3-5,13H,1-2H3

InChI Key

BMPNAFUTJUBDMY-UHFFFAOYSA-N

Isomeric SMILES

COC1=C2C(=O)C=CC=C2NC(=N1)OC

SMILES

COC1=NC(=NC2=C1C(=CC=C2)O)OC

Canonical SMILES

COC1=C2C(=O)C=CC=C2NC(=N1)OC

Synonyms

5-Quinazolinol, 2,4-dimethoxy- (9CI)

Origin of Product

United States

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